molecular formula C8H9ClFNO B1527213 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol CAS No. 1247508-22-0

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol

Cat. No.: B1527213
CAS No.: 1247508-22-0
M. Wt: 189.61 g/mol
InChI Key: WDOYAQYYHFJEEL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research involving compounds structurally related to 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol has shown their effectiveness in synthesizing novel Schiff bases with significant antimicrobial activities. For instance, the synthesis of Schiff bases using derivatives of amino and pyrazole compounds demonstrated excellent activity against various microbial strains, highlighting the potential of similar compounds in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

Compounds related to this compound have been evaluated for their corrosion inhibition performance on iron. Quantum chemical parameters and molecular dynamics simulations have provided insights into their effectiveness as corrosion inhibitors, suggesting that similar compounds could be developed for protecting metals against corrosion (Kaya et al., 2016).

Molecular Interactions and Structural Analysis

The study of intermolecular interactions in derivatives of 1,2,4-triazoles, which share structural motifs with this compound, has provided valuable insights into the nature of lp⋯π interactions. Such studies are crucial for understanding the molecular structure and potential reactivity of related compounds (Shukla et al., 2014).

Fluorescence and pH Sensitivity

Research on fluorinated derivatives of aminophenol, which shares a functional group similarity with this compound, has led to the development of pH-sensitive probes for biological studies. These probes can be utilized for measuring intracellular pH, demonstrating the broader applicability of such compounds in bioconjugate chemistry and fluorescence imaging (Rhee et al., 1995).

Mechanism of Action

Mode of Action

It is known that it can participate in multiple pathways, but the specifics of its interaction with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

It is known that it can participate in multiple pathways. The downstream effects of these pathways are currently unknown and require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(4-chloro-3-fluorophenyl)ethan-1-ol. Specific details on how these factors influence the compound’s action are currently unknown.

Properties

IUPAC Name

2-amino-1-(4-chloro-3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYAQYYHFJEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.